![molecular formula C19H22FN3O4S B4738421 N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide, also known as N-(4-(acetylphenyl)-2-((4-fluorophenyl)methylsulfonylamino)butan-1-yl)-2-(trifluoromethyl)benzamide or TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cell receptors, which are responsible for the activation and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
TAK-659 binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling pathways. BTK is a crucial enzyme involved in the activation and proliferation of B-cells, making it an attractive target for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab. In addition, TAK-659 has been shown to have minimal off-target effects on other kinases, making it a selective inhibitor of BTK.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and toxicity. TAK-659 has also been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents to enhance their activity and overcome resistance. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the role of BTK in other diseases such as autoimmune disorders and inflammatory diseases is an area of active research.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-fluoro-N-methylsulfonylanilino)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-4-18(23(28(3,26)27)17-11-5-14(20)6-12-17)19(25)22-16-9-7-15(8-10-16)21-13(2)24/h5-12,18H,4H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPXMYLSWUNZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.